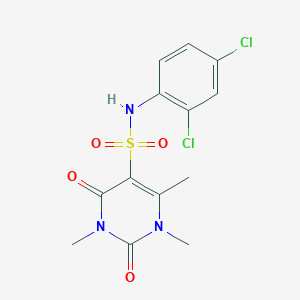

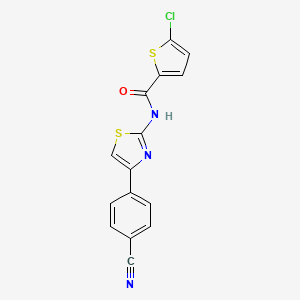

5-氯-N-(4-(4-氰基苯基)噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

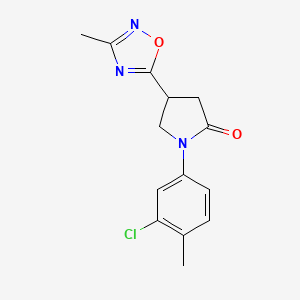

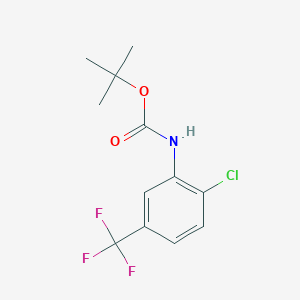

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .科学研究应用

合成和化学性质

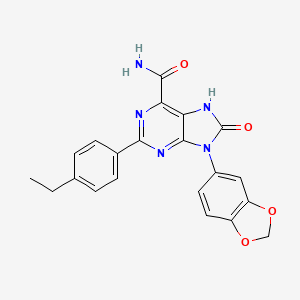

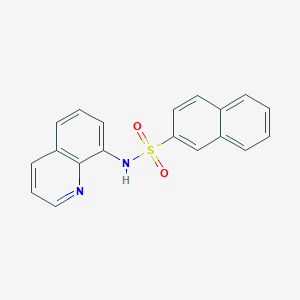

对类似于 5-chloro-N-(4-(4-氰基苯基)噻唑-2-基)噻吩-2-甲酰胺 的化合物的研究主要集中在其合成和在制药和材料科学等各个领域的潜在应用。例如,相关的噻吩-2-甲酰胺衍生物的合成涉及复杂的化学反应,旨在探索其生物活性或材料特性。这些化合物通过各种方法合成,包括硫酰胺与氯乙酰胺试剂的反应,从而产生具有潜在抗癌活性的噻吩基化合物 (A. Atta & E. Abdel‐Latif, 2021)。另一种方法涉及在仲胺存在下对噻二唑衍生物进行碱诱导转化,从而合成吲哚鎓-2-硫醇盐,突出了相关化合物的化学多功能性 (D. A. Androsov, 2008)。

生物活性

已经投入了大量精力来探索噻吩-2-甲酰胺衍生物的生物活性,特别是它们的抗菌和抗癌潜力。研究表明,某些基于噻吩的化合物对各种癌细胞系表现出良好的抑制活性,表明它们作为抗癌剂的潜力。构效关系 (SAR) 研究旨在优化它们对不同癌症靶标的功效和选择性 (Sandeep Kumar Marvadi et al., 2020)。此外,噻吩-2-甲酰胺的衍生物已被研究其抗菌特性,包括对革兰氏阳性和革兰氏阴性细菌的活性,表明它们在开发新的抗生素或抗菌剂中的效用 (G. Ahmed, 2007)。

材料科学应用

除了生物活性外,噻吩-2-甲酰胺衍生物还因其在材料科学中的应用而受到研究,例如在聚合物太阳能电池的开发中。这些化合物可用作共轭聚合物的构建块,共轭聚合物是有机电子器件中的关键组件。它们的结构特性可以显着影响所得聚合物的物理光学特性,可能导致太阳能转换效率的提高 (Ruiping Qin et al., 2009)。

作用机制

Target of Action

The primary target of this compound is Factor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .

Mode of Action

The compound acts as an inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human Factor Xa has been studied . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The inhibition of Factor Xa disrupts the blood coagulation cascade, preventing the conversion of prothrombin to thrombin. This results in a reduction in clot formation, which can be beneficial in the prophylaxis and treatment of thromboembolic disorders .

Result of Action

By inhibiting Factor Xa, the compound can prevent thrombus formation. This makes it a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction . .

属性

IUPAC Name |

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWSEONEISQFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)

![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)